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Compound of Interest

Compound Name: Iodoethane

Cat. No.: B044018 Get Quote

Introduction

Iodoethane, also known as ethyl iodide, is a highly reactive organoiodine compound that

serves as a crucial ethylating agent in the synthesis of a wide array of pharmaceutical

intermediates. Its utility stems from the relatively weak carbon-iodine bond, which makes the

ethyl group readily available for nucleophilic substitution reactions. This reactivity allows for the

introduction of an ethyl group onto various heteroatoms, such as oxygen, nitrogen, and sulfur

(O-, N-, and S-alkylation), as well as carbon atoms (C-alkylation), a fundamental transformation

in the construction of complex drug molecules. This document provides detailed application

notes and experimental protocols for the use of iodoethane in the synthesis of key

pharmaceutical intermediates, highlighting its role in O-alkylation, N-alkylation, and C-alkylation

reactions.

Physicochemical Properties of Iodoethane
A thorough understanding of the physicochemical properties of iodoethane is essential for its

safe handling and effective use in synthesis.
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Property Value

Molecular Formula C₂H₅I

Molecular Weight 155.97 g/mol

Appearance Colorless to pale yellow liquid

Odor Ethereal

Boiling Point 72.3 °C

Melting Point -108 °C

Density 1.94 g/mL at 25 °C

Solubility in water 4 g/L at 20 °C

Solubility in organic solvents
Miscible with ethanol, ether, and other common

organic solvents

Application Notes and Protocols
O-Alkylation: Synthesis of Phenacetin
Iodoethane is widely employed in the Williamson ether synthesis to form ether linkages, a

common structural motif in many pharmaceutical compounds. A classic example is the

synthesis of phenacetin, a pain-relieving and fever-reducing drug, from acetaminophen.

Reaction: Williamson Ether Synthesis

Acetaminophen

Phenacetin EthylationK₂CO₃  Deprotonation

Iodoethane (C₂H₅I)

2-Butanone

Click to download full resolution via product page
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Caption: O-Alkylation of Acetaminophen to Phenacetin.

Experimental Protocol: Synthesis of Phenacetin

Materials:

Acetaminophen: 1.51 g (10 mmol)

Anhydrous potassium carbonate (K₂CO₃): 2.76 g (20 mmol)

Iodoethane: 1.2 mL (15 mmol)

2-Butanone (MEK): 25 mL

5% Sodium hydroxide (NaOH) solution

Saturated sodium chloride (brine) solution

Anhydrous sodium sulfate (Na₂SO₄)

Ethanol (for recrystallization)

Procedure:

1. To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser,

add acetaminophen, potassium carbonate, and 2-butanone.

2. Add iodoethane to the mixture.

3. Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

4. After the reaction is complete, cool the mixture to room temperature and filter off the

inorganic salts.

5. Transfer the filtrate to a separatory funnel and wash sequentially with 5% NaOH solution

(2 x 20 mL) and brine (20 mL).
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6. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under

reduced pressure.

7. Recrystallize the crude product from hot ethanol to obtain pure phenacetin.

Quantitative Data:

Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Amount Moles (mmol) Yield (%)

Acetaminophen 151.16 1.51 g 10 -

Iodoethane 155.97 1.2 mL (2.33 g) 15 -

Potassium

Carbonate
138.21 2.76 g 20 -

Phenacetin 179.22 - - ~85-95

N-Alkylation: Synthesis of N-Ethyl-p-toluenesulfonamide
N-alkylation is a critical reaction for the synthesis of many pharmaceutical intermediates,

including sulfonamides, which are present in a variety of drugs. Iodoethane serves as an

effective ethylating agent for the nitrogen atom of sulfonamides.

Reaction: N-Ethylation of a Sulfonamide

p-Toluenesulfonamide

N-Ethyl-p-toluenesulfonamide EthylationK₂CO₃  Deprotonation

Iodoethane (C₂H₅I)

DMF
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Caption: N-Alkylation of p-Toluenesulfonamide.

Experimental Protocol: Synthesis of N-Ethyl-p-toluenesulfonamide

Materials:

p-Toluenesulfonamide: 1.71 g (10 mmol)

Anhydrous potassium carbonate (K₂CO₃): 1.66 g (12 mmol)

Iodoethane: 0.96 mL (12 mmol)

Dimethylformamide (DMF): 20 mL

Water

Ethyl acetate

Procedure:

1. In a 50 mL round-bottom flask, dissolve p-toluenesulfonamide in DMF.

2. Add potassium carbonate to the solution and stir the suspension.

3. Add iodoethane dropwise to the mixture at room temperature.

4. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

5. After completion, cool the reaction mixture and pour it into ice-water (100 mL).

6. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

7. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

8. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data:
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Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Amount Moles (mmol) Yield (%)

p-

Toluenesulfonam

ide

171.21 1.71 g 10 -

Iodoethane 155.97 0.96 mL (1.87 g) 12 -

Potassium

Carbonate
138.21 1.66 g 12 -

N-Ethyl-p-

toluenesulfonami

de

199.27 - - Typically >90

C-Alkylation: Synthesis of an Intermediate for
Phenobarbital
C-alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming

reaction. Iodoethane is used to introduce an ethyl group at the α-position of malonic esters, a

key step in the synthesis of barbiturates like phenobarbital.

Reaction: C-Alkylation of Diethyl Phenylmalonate

Diethyl Phenylmalonate

Diethyl Ethylphenylmalonate EthylationNaOEt  Enolate Formation

Iodoethane (C₂H₅I)

Ethanol

Click to download full resolution via product page

Caption: C-Alkylation of Diethyl Phenylmalonate.
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Experimental Protocol: Synthesis of Diethyl Ethylphenylmalonate

Materials:

Diethyl phenylmalonate: 2.36 g (10 mmol)

Sodium ethoxide (NaOEt): 0.75 g (11 mmol)

Iodoethane: 0.9 mL (11 mmol)

Anhydrous ethanol: 30 mL

Dilute hydrochloric acid (HCl)

Diethyl ether

Procedure:

1. Prepare a solution of sodium ethoxide in anhydrous ethanol in a flame-dried round-bottom

flask under an inert atmosphere.

2. Add diethyl phenylmalonate to the sodium ethoxide solution and stir until the enolate is

formed.

3. Add iodoethane to the reaction mixture and reflux for 2-3 hours.

4. Monitor the reaction by TLC.

5. After the reaction is complete, cool the mixture and neutralize with dilute HCl.

6. Remove the ethanol under reduced pressure.

7. Extract the residue with diethyl ether, wash the organic layer with water and brine, and dry

over anhydrous Na₂SO₄.

8. Evaporate the solvent to obtain the crude diethyl ethylphenylmalonate, which can be

purified by vacuum distillation.

Quantitative Data:
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Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Amount Moles (mmol) Yield (%)

Diethyl

phenylmalonate
236.27 2.36 g 10 -

Iodoethane 155.97 0.9 mL (1.75 g) 11 -

Sodium Ethoxide 68.05 0.75 g 11 -

Diethyl

ethylphenylmalo

nate

264.32 - - ~80-90

Safety, Handling, and Disposal
Iodoethane is a flammable, toxic, and light-sensitive compound that requires careful handling

in a well-ventilated fume hood.[1]

Personal Protective Equipment (PPE):

Safety goggles or a face shield.

Chemical-resistant gloves (e.g., nitrile).

Flame-retardant lab coat.

Handling:

Store in a cool, dry, dark place away from heat and ignition sources.

Keep containers tightly closed and protected from light.[1]

Avoid inhalation of vapors and contact with skin and eyes.

Ground and bond containers when transferring material to prevent static discharge.

Spill and Waste Disposal:
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In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand)

and place it in a sealed container for hazardous waste disposal.

Do not dispose of iodoethane or its waste down the drain.[2]

Contaminated labware should be decontaminated by rinsing with a suitable solvent (e.g.,

acetone), and the rinsate should be collected as hazardous waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
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Reaction Setup

Reaction

Work-up

Purification

Assemble glassware
(round-bottom flask, condenser)

Add substrate, base,
and solvent

Add iodoethane

Heat to reflux

Monitor reaction (TLC)

Cool to room temperature

Filter inorganic salts

Liquid-liquid extraction

Dry organic layer

Evaporate solvent

Recrystallization or
Column Chromatography

Click to download full resolution via product page

Caption: General Experimental Workflow for Ethylation using Iodoethane.
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Conclusion

Iodoethane is a valuable and versatile reagent for the introduction of ethyl groups in the

synthesis of pharmaceutical intermediates. Its high reactivity allows for efficient O-, N-, and C-

alkylation reactions under relatively mild conditions. By following established protocols and

adhering to strict safety precautions, researchers and drug development professionals can

effectively utilize iodoethane to construct complex molecular architectures essential for the

development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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